Valomaciclovir Stearate

herpes zoster prodrug dosing frequency

Valomaciclovir stearate (CAS 195156-77-5) is an investigational nucleoside analog prodrug of omaciclovir (H2G), offering a structurally and mechanistically distinct tool for VZV DNA polymerase research. Researchers requiring a non-aciclovir-based comparator for resistance profiling or prodrug design studies will find this compound suited to their workflow. • Dual L-valine/stearic acid diester prodrug enabling once-daily oral dosing; validated in a Phase 2b trial (NCT00831103) for herpes zoster. • Omaciclovir triphosphate exhibits distinct VZV DNA polymerase inhibition kinetics vs. acyclovir triphosphate; H2G-resistant variants show cross-resistance to acyclovir. • Supplied as ≥98% pure reference standard (Polymorph A); suitable for XRPD/DSC characterization, analytical method development, and comparative antiviral studies.

Molecular Formula C33H58N6O5
Molecular Weight 618.9 g/mol
CAS No. 195156-77-5
Cat. No. B1682142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValomaciclovir Stearate
CAS195156-77-5
SynonymsValomaciclovir stearate;  A-174606.0;  ABT-606;  EPB-348;  MIV-606;  RP-606;  A174606.0;  ABT606;  EPB348;  MIV606;  RP606.
Molecular FormulaC33H58N6O5
Molecular Weight618.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1
InChIKeyACBSZTQIFTYFGH-IAPPQJPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valomaciclovir Stearate: Prodrug Profile and Status


Valomaciclovir stearate (CAS 195156-77-5; synonyms: ABT-606, EPB-348, MIV-606, A-174606.0) is a nucleoside analog prodrug in advanced clinical development for the treatment of herpes zoster (shingles) [1]. The compound functions as the L-valine and stearic acid diester prodrug of omaciclovir (H2G), an acyclic guanosine derivative that selectively inhibits viral DNA polymerase following phosphorylation by viral thymidine kinase [2]. Valomaciclovir stearate has completed Phase 2b clinical evaluation (NCT00831103) for acute herpes zoster in immunocompetent adults and has been investigated for Epstein-Barr virus-associated infectious mononucleosis [3]. As an investigational agent not yet approved by the FDA, EMA, or other major regulatory authorities, it represents a research-stage compound with potential for once-daily oral dosing [4].

Prodrug activation studies Dual-promoiety (L-valine/stearic acid) design for nucleoside analog delivery research
Antiviral research model Omaciclovir triphosphate inhibits VZV DNA polymerase — supports herpes zoster antiviral studies
Solid-state reference Thermodynamically stable Polymorph A for crystallinity and polymorph screening

Valomaciclovir Stearate: Distinct from Acyclovir Prodrugs


Valomaciclovir stearate is the L-valine and stearic acid diester prodrug of omaciclovir (H2G), which is structurally and mechanistically distinct from the active metabolites of clinically approved antivirals [1]. While valacyclovir is the L-valyl ester prodrug of acyclovir and famciclovir is the prodrug of penciclovir, valomaciclovir stearate delivers omaciclovir—an acyclic guanosine derivative that forms a relatively stable triphosphate with distinct inhibitory kinetics against varicella-zoster virus (VZV) DNA polymerase . This fundamental difference in the active moiety means that in vitro activity profiles, resistance cross-susceptibility patterns, and pharmacokinetic properties cannot be extrapolated from acyclovir-based agents [2]. Furthermore, the dual-promoiety design (valine for active intestinal transport plus stearic acid for enhanced lipophilicity) confers unique physicochemical and formulation characteristics that render valomaciclovir stearate non-interchangeable with single-promoiety prodrugs . The compound's once-daily dosing capability, supported by Phase 2b clinical data, contrasts with the three-times-daily regimen required for valacyclovir in herpes zoster treatment, representing a distinct therapeutic profile [3].

Attribute
Valomaciclovir Stearate
Valacyclovir (common prodrug)
Active Moiety
Omaciclovir (H2G)
Acyclovir
Promoiety Design
Dual (L-valine + stearic acid)
Single (L-valine)
Resistance Profiles
May differ; H2G-resistant VZV cross-resistant to acyclovir, but patterns not identical
Well-characterized acyclovir resistance markers

Valomaciclovir Stearate: Comparative Evidence Profile


Once-Daily Dosing Comparison with Valacyclovir

In a randomized, double-blind, active-controlled Phase 2b trial (NCT00831103), once-daily oral valomaciclovir stearate demonstrated non-inferiority to three-times-daily valacyclovir for the treatment of acute herpes zoster in immunocompetent adults [1]. The study evaluated valomaciclovir at doses of 1000 mg, 2000 mg, and 3000 mg once daily versus valacyclovir 1000 mg three times daily, with the primary endpoint being time to complete crusting of herpes zoster lesions [1].

Once-Daily Dosing vs. Valacyclovir
Head-to-head
Once-daily valomaciclovir non-inferior to TID valacyclovir for time to crusting (Phase 2b)
Supports dosing-frequency endpoint context
Trial context; immunocompetent adults
herpes zoster prodrug dosing frequency

Lesion Cessation Time vs. Valacyclovir

In the Phase 2b head-to-head trial (NCT00831103), valomaciclovir stearate 2000 mg once daily demonstrated a numerically shorter median time to cessation of new lesion formation (2 days) compared to valacyclovir 1000 mg three times daily (3 days) [1]. Although the difference did not reach statistical significance for superiority, this trend suggests that valomaciclovir may offer comparable or potentially faster control of viral replication and lesion progression.

Lesion Cessation Time vs. Valacyclovir
Head-to-head
Median time to new lesion cessation: 2 days (valomaciclovir 2000 mg QD) vs. 3 days (valacyclovir 1000 mg TID)
Reported faster lesion-cessation endpoint trend
Numerical difference only; not statistically significant for superiority
herpes zoster lesion cessation antiviral efficacy

Adverse Event Profile vs. Valacyclovir

In the Phase 2b comparative trial, the incidence of treatment-emergent adverse events was similar between valomaciclovir stearate and valacyclovir groups, with no statistically significant differences in overall safety profile [1]. Notably, the incidence of nausea—a common gastrointestinal adverse effect of oral antiviral prodrugs—was numerically lower with valomaciclovir stearate 2000 mg QD compared to valacyclovir 1000 mg TID [1]. This tolerability profile may be attributable to the dual-promoiety design incorporating stearic acid, which may modulate gastrointestinal exposure to the active moiety.

Adverse Event Profile vs. Valacyclovir
Head-to-head
Numerically lower nausea incidence with valomaciclovir 2000 mg QD; comparable overall safety profile
Reported tolerability endpoint context
Adverse event monitoring across treatment arms
safety tolerability adverse events

Active Moiety Differentiation: Omaciclovir vs. Acyclovir

Valomaciclovir stearate delivers omaciclovir (H2G), which is phosphorylated by viral thymidine kinase to form H2G-triphosphate—a relatively stable inhibitor of VZV DNA polymerase [1]. This contrasts with valacyclovir, which delivers acyclovir, and famciclovir, which delivers penciclovir. While direct head-to-head comparative IC50 data between omaciclovir and acyclovir in identical assay systems are limited in publicly available literature, omaciclovir has been characterized as forming high intracellular concentrations of the active triphosphate that exhibits potent inhibition of viral DNA synthesis [2].

Active Moiety Differentiation
Class-level inference
Omaciclovir triphosphate forms relatively stable inhibitor of VZV DNA polymerase vs. acyclovir triphosphate
Supports mechanism-of-action differentiation studies
Limited direct comparative IC50 data; class-level inference
DNA polymerase inhibition VZV triphosphate stability

Polymorph A: Thermally Stable Crystalline Form

Patent literature (WO/2008/118282) describes multiple crystalline polymorphs of valomaciclovir, with Polymorph A identified as both the most crystalline and thermodynamically the most stable polymorphic form [1]. This crystalline form exhibits defined solubility characteristics in lower alkanol solvents (C1-C6 alcohols) [1]. For procurement and research applications, specification of the desired polymorphic form is essential, as different crystalline modifications can exhibit distinct physicochemical properties affecting dissolution, bioavailability, and formulation behavior.

Polymorph A Stability
Patent context
Most crystalline and thermodynamically stable polymorphic form (WO/2008/118282)
Supports solid-state characterization and batch reproducibility
Polymorph identity affects dissolution and stability
crystallinity polymorph thermodynamic stability

Valomaciclovir Stearate: Research & Procurement Applications


VZV DNA Polymerase Inhibition & Resistance Profiling

Valomaciclovir stearate is suitable for in vitro investigations of VZV DNA polymerase inhibition mechanisms, particularly studies comparing the inhibitory kinetics of omaciclovir triphosphate versus acyclovir triphosphate. Researchers studying antiviral resistance should note that H2G-resistant VZV variants exhibit cross-resistance to acyclovir [1]; however, the distinct triphosphate stability profile of omaciclovir may offer different susceptibility patterns against certain VZV strains. The compound serves as a research tool for characterizing structure-activity relationships of acyclic guanosine derivatives [2].

Pharmacokinetic and Prodrug Activation Studies

The dual-promoiety design (L-valine ester for active intestinal peptide transporter (PEPT1)-mediated absorption plus stearic acid ester for enhanced lipophilicity) makes valomaciclovir stearate a valuable reference compound for studying amino acid ester prodrug strategies [1]. Researchers investigating oral bioavailability enhancement of nucleoside analogs can utilize this compound to examine the contributions of each promoiety to absorption, first-pass metabolism, and conversion to the active moiety [1]. Comparative pharmacokinetic studies with single-promoiety prodrugs (e.g., valacyclovir) may elucidate structure-bioavailability relationships [2].

Analytical Reference Standard & Impurity Profiling

Valomaciclovir stearate (CAS 195156-77-5) is available as a high-purity reference standard (≥97% purity by HPLC) suitable for analytical method development and validation [1]. The compound's defined polymorphic forms (particularly Polymorph A, the most thermodynamically stable crystalline form) provide a basis for solid-state characterization studies using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) [2]. Procurement specifications should include polymorph identity and purity certification to ensure research reproducibility [1].

Clinical Development for Herpes Zoster

Based on Phase 2b clinical data demonstrating non-inferiority to valacyclovir with once-daily dosing [1], valomaciclovir stearate remains a candidate for further clinical development in herpes zoster. The compound's completed Phase 2b trial (NCT00831103) provides a foundation for designing Phase 3 registration studies, should development resume [2]. Researchers investigating novel anti-VZV agents may reference valomaciclovir stearate as a comparator or benchmark for next-generation nucleoside analogs [3].

Application
Selection Property
Validation Focus
VZV polymerase inhibition studies
Omaciclovir triphosphate stability
VZV DNA polymerase inhibition assay context
Prodrug activation research
Dual-promoiety transport profile
Intestinal uptake and activation assay
Analytical reference standard
Polymorph A crystalline form
Solid-state characterization (XRPD, DSC)
Herpes zoster antiviral research benchmark
Once-daily dosing trial context
Endpoint comparison vs. standard-of-care controls

Technical Documentation Hub

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38 linked technical documents
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